molecular formula C18H24N2O3S B5323521 N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide

N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide

Cat. No. B5323521
M. Wt: 348.5 g/mol
InChI Key: CGHRANVQFXCFPX-UHFFFAOYSA-N
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Description

N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide, also known as A-438079, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of selective P2X7 receptor antagonists, which has been shown to play a crucial role in various physiological and pathological processes. In

Mechanism of Action

N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide selectively blocks the P2X7 receptor, which is a ligand-gated ion channel that is predominantly expressed in immune cells such as macrophages and microglia. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the development of various inflammatory diseases. By blocking the P2X7 receptor, this compound can potentially reduce inflammation and alleviate various disease symptoms.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages and microglia. Moreover, this compound has been shown to reduce the activation of the inflammasome, which is a key mediator of inflammation. In vivo studies have demonstrated that this compound can reduce pain and inflammation in animal models of various diseases such as arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide in lab experiments is its high selectivity towards the P2X7 receptor. This compound has been extensively studied for its pharmacological properties and has been shown to possess minimal off-target effects. Moreover, this compound is readily available and can be easily synthesized in the laboratory. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide. One of the potential areas of research is the development of novel formulations or delivery systems that can enhance the bioavailability and efficacy of this compound in vivo. Moreover, further studies are needed to explore the potential therapeutic applications of this compound in various diseases such as cancer, autoimmune disorders, and infectious diseases. Additionally, the role of P2X7 receptor in various physiological processes such as synaptic plasticity and memory formation needs to be further elucidated to fully understand the therapeutic potential of this compound.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound possesses selective P2X7 receptor antagonistic properties and can potentially be used to treat various diseases such as chronic pain, inflammation, and neurodegenerative disorders. Further research is needed to fully understand the therapeutic potential of this compound and to develop novel formulations or delivery systems to enhance its efficacy in vivo.

Synthesis Methods

The synthesis of N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide involves the reaction of 1-adamantylamine with 4-[(methylsulfonyl)amino]benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization or column chromatography to obtain pure this compound.

Scientific Research Applications

N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, inflammation, and neurodegenerative disorders. This compound has been shown to selectively block the P2X7 receptor, which is known to play a crucial role in the regulation of immune responses and inflammatory processes. Moreover, this compound has been shown to possess neuroprotective properties and can potentially be used to treat neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(1-adamantyl)-4-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-24(22,23)20-16-4-2-15(3-5-16)17(21)19-18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14,20H,6-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHRANVQFXCFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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